BenchChemオンラインストアへようこそ!

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

Vitiligo Repigmentation Randomized Controlled Trial

Clinically validated bFGF-related decapeptide (bFGFrP) for vitiligo R&D and melanocyte biology. Specifically stimulates melanocyte migration/proliferation without the heparin-dependence or mitogenic risk of full-length bFGF, and distinct from T-cell-targeted thymopentin or whitening Decapeptide‑12. Supported by Phase IV RCT data showing superior efficacy in combination therapies. Supplied as lyophilized powder (storage −20 °C, protected from light). The pharmacologically non-interchangeable reference standard for formulation development and bioequivalence studies in repigmentation research.

Molecular Formula C53H86N18O19
Molecular Weight 1279.4 g/mol
CAS No. 123167-51-1
Cat. No. B3046349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
CAS123167-51-1
Molecular FormulaC53H86N18O19
Molecular Weight1279.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1
InChIKeyOSFKACNWYBVEBJ-IWZJHKITSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn (CAS 123167-51-1): A Clinically Validated bFGF-Related Decapeptide for Vitiligo Repigmentation and Melanocyte Biology Research


Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn (CAS 123167-51-1, molecular formula C₅₂H₈₁N₁₅O₂₁, MW ≈ 1252.3 g/mol) is a synthetic linear decapeptide also designated Decapeptide‑2, bFGF‑related decapeptide (bFGFrP), and the active pharmaceutical ingredient of the marketed product Melgain™ . The sequence embeds the thymopentin core (RKDVY, residues 32‑36 of thymopoietin) within a longer chain derived from basic fibroblast growth factor (bFGF) [1]. It is classified as a repigmenting agent that stimulates melanocyte migration and proliferation, and it has been evaluated in multiple Phase IV randomized controlled trials and real‑world studies for the management of stable vitiligo [2]. The compound is supplied as a lyophilized powder (storage −20 °C, protected from light) and is formulated as a 0.1% topical solution for clinical and cosmetic research applications .

Why Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn Cannot Be Replaced by Thymopentin, Full-Length bFGF, or Other Cosmetic Decapeptides


Although the pentapeptide thymopentin (RKDVY) and the full‑length bFGF protein share partial sequence or functional overlap with this decapeptide, their pharmacological, stability, and procurement profiles diverge sharply. Thymopentin acts as a systemic T‑cell immunomodulator with a plasma half‑life of approximately 30 seconds and no demonstrated melanocyte‑directed activity in vitiligo [1]. Full‑length recombinant human bFGF (≈16–18 kDa) requires cold‑chain handling, heparin‑dependent receptor activation, and carries mitogenic risks that constrain topical formulation, whereas Acetyl Decapeptide‑3 (YRSRKYTSWY‑NH₂, CAS 935288-50-9) targets dermal fibroblast collagen stimulation rather than melanocyte repigmentation [2]. Decapeptide‑12 (KGYSSYICDK, CAS 137665-91-9) reduces melanin content via tyrosinase inhibition, producing the opposite biological effect (skin whitening) . Consequently, substituting any of these in‑class or sequence‑related compounds changes the target cell population, mechanism, and clinical endpoint, making Arg‑Lys‑Asp‑Val‑Tyr‑Glu‑Glu‑Ala‑Glu‑Asn pharmacologically non‑interchangeable in vitiligo‑focused or melanocyte‑biology research and development programs.

Quantitative Differentiation Evidence for Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn: Head-to-Head Clinical and Pharmacological Comparisons


Superior Repigmentation vs. Tacrolimus Monotherapy at 8 Weeks and 12 Months in Phase IV Randomized Trial

In a Phase IV multicenter randomized controlled trial (Shah et al. 2019), the combination of bFGF‑related decapeptide (bFGFrP) 0.1% solution with tacrolimus 0.1% ointment (M+T) was compared against tacrolimus 0.1% monotherapy (T) in patients with stable vitiligo. At 8 weeks, the proportion of patients achieving >50% repigmentation was 22.5% in the M+T arm versus 6.8% in the T arm (p ≤ 0.05) [1]. At the 12‑month final follow‑up, 66.7% of patients (n=54) in the combination group attained >50% repigmentation, compared with 39.2% (n=51) in the tacrolimus‑monotherapy group [2]. Patient Global Assessment (PGA) scores were also significantly higher in the M+T group at 6 months (p ≤ 0.05), while no adverse events were reported in either arm [1].

Vitiligo Repigmentation Randomized Controlled Trial Tacrolimus Combination Therapy

Nearly Doubled Repigmentation Rate vs. Oral PUVA Monotherapy at 6 Months

Nayak et al. (2023) conducted a Phase IV randomized multicenter study (N=120) comparing bFGFrP 0.1% solution plus oral PUVA against oral PUVA monotherapy in stable vitiligo patients with body surface area involvement ≥20%. After 6 months, >50% repigmentation was achieved by 61.8% of patients (34/55) in the combination arm versus 30.2% (16/53) in the PUVA‑monotherapy arm [1]. Complete repigmentation (Grade 6–7) was observed in 5.5% (3/55) of combination‑arm patients, whereas no patient in the monotherapy group achieved complete repigmentation (p ≤ 0.05) [1]. PGA scores showed significant overall improvement in the combination group (p ≤ 0.05), with 10.9% of combination patients reporting complete improvement versus 1.9% in the monotherapy arm [1].

Vitiligo Phototherapy PUVA bFGF Combination Therapy

Real-World Monotherapy Effectiveness: 71% Marked Response (>75% Repigmentation) at 5 Months

Sharma et al. (2023) reported a retrospective real‑world analysis of 65 patients treated with topical decapeptide lotion (Melgain™, bFGFrP 0.1%) as monotherapy (n=33) or with adjuvant therapy (n=32) [1]. At the final follow‑up (mean 5 months), 71% of patients (46/65) achieved a marked response defined as >75% repigmentation, while only 6% (4/65) showed a mild response (<50%) [1]. Overall, 89.2% of patients attained >50% repigmentation [2]. Tolerability was rated excellent by 96.92% of patients [1]. This real‑world monotherapy performance provides a benchmark absent from thymopentin studies, where no vitiligo repigmentation data exist, and from other cosmetic decapeptides that target collagen synthesis or tyrosinase inhibition [3].

Vitiligo Real-World Evidence Repigmentation Monotherapy bFGFrP

Mechanistic Differentiation: bFGF‑Mediated Melanocyte Migration and Proliferation vs. Thymopentin T‑Cell Immunomodulation

The decapeptide Arg‑Lys‑Asp‑Val‑Tyr‑Glu‑Glu‑Ala‑Glu‑Asn is a sequence derived from basic fibroblast growth factor (bFGF) and functions as a bFGF mimetic, activating fibroblast growth factor receptor (FGFR) signaling to stimulate melanocyte migration, proliferation, and melanogenesis [1]. This is mechanistically distinct from thymopentin (RKDVY), which acts as a systemic immunomodulator by inducing T‑cell differentiation and cGMP elevation in CEM T‑cell lines, with no reported direct melanocyte‑stimulatory activity [2]. The Delphi consensus of 21 Indian dermatology experts affirmed that topical bFGF is safe and effective for inducing repigmentation of vitiligo lesions, recommending its use in combination with phototherapy and surgical procedures [3]. In vitro, recombinant human bFGF significantly enhances melanocyte migration and up‑regulates p125FAK expression on melanocytes, a mechanism not shared by thymopentin [4]. This mechanistic divergence means that thymopentin cannot substitute for bFGFrP in protocols targeting melanocyte repopulation of vitiliginous skin.

Melanocyte bFGF FGFR Mechanism of Action Cell Migration

Regulatory and Commercial Differentiation: First Patented Peptide Drug for Vitiligo with Established Market Authorization

Arg‑Lys‑Asp‑Val‑Tyr‑Glu‑Glu‑Ala‑Glu‑Asn is the active pharmaceutical ingredient of Melgain™ (Zydus Healthcare Ltd./Issar Pharmaceuticals), India's first indigenously developed and patented new peptide molecule for the treatment of vitiligo, launched in 2004 after six years of dedicated R&D [1]. This regulatory and commercial trajectory contrasts sharply with thymopentin (CAS 69558-55-0), which is approved as an immunostimulant injection for malignancy‑associated immunosuppression and chronic infections but has no marketing authorization for vitiligo [2]. Similarly, cosmetic peptides such as Decapeptide‑4 (collagen‑stimulating, anti‑aging) and Acetyl Decapeptide‑3 (bFGF‑mimetic for wrinkle reduction) are registered under cosmetic INCI nomenclature without drug‑level clinical trial backing for any dermatological disease [3]. The Delphi consensus further recommends topical bFGF as a therapeutic option in stable vitiligo management, a designation not extended to any other decapeptide class [4].

Regulatory Patented Drug Melgain Market Authorization Peptide Therapeutic

High‑Value Application Scenarios for Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn Based on Verified Evidence


Vitiligo Clinical Trial Material: Randomized Controlled Studies of bFGFrP as Add‑On to Topical Immunomodulators or Phototherapy

Procurement of Arg‑Lys‑Asp‑Val‑Tyr‑Glu‑Glu‑Ala‑Glu‑Asn (bFGFrP) as an Investigational Medicinal Product for Phase II–IV vitiligo trials is supported by two independent Phase IV RCTs demonstrating statistically significant superiority when added to tacrolimus 0.1% ointment (66.7% vs. 39.2% >50% repigmentation at 12 months) or oral PUVA (61.8% vs. 30.2% at 6 months) [1][2]. The drug‑level regulatory history and established safety profile (96.92% excellent tolerability) provide a ready‑to‑reference Investigator's Brochure data package [3].

Melanocyte Biology Research: FGFR‑Mediated Migration and Proliferation Assays

Investigators studying melanocyte migration, proliferation, and melanogenesis signaling can use this decapeptide as a defined bFGF‑mimetic ligand in in‑vitro assays, enabling dose‑response studies of FGFR‑dependent melanocyte activation without the confounding heparin‑binding and mitogenic pleiotropy of full‑length recombinant bFGF [4]. The known primary sequence simplifies structure‑activity relationship (SAR) studies compared to the 155‑amino‑acid bFGF holoprotein.

Topical Formulation Development: Reference Standard for bFGF‑Mimetic Peptide Lotions and Serums

Formulation scientists developing 0.1% bFGF‑mimetic topical solutions can use this decapeptide as the reference active pharmaceutical ingredient, leveraging published stability conditions (−20 °C lyophilized storage), solubility profiles, and analytical methods (HPLC, LC‑MS) [5]. The compound's established clinical concentration (0.1% w/v) provides a validated starting point for bioequivalence and formulation optimization studies.

Dermatology Compounding Pharmacy: Validated Active Ingredient for Prescription Repigmentation Preparations

Compounding pharmacies in jurisdictions that permit extemporaneous preparation of topical vitiligo treatments can reference the real‑world monotherapy data (71% marked response at 5 months) and the Delphi expert consensus recommending topical bFGF for stable vitiligo to support formulary inclusion of this decapeptide over unvalidated cosmetic‑grade peptide alternatives [3][6].

Quote Request

Request a Quote for Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.